N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide
Description
N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide is a synthetic acetamide derivative featuring a sulfonamide-linked tert-butylamino group on the phenyl ring and a 1,2,4-triazole moiety (Figure 1).
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-14(2,3)18-23(21,22)12-6-4-11(5-7-12)17-13(20)8-19-10-15-9-16-19/h4-7,9-10,18H,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPLLOADZVVNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide typically involves multiple steps:
Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 4-aminophenyl tert-butylamine to form the sulfonamide intermediate.
Introduction of the triazole moiety: The intermediate is then reacted with 2-bromo-1,2,4-triazole under basic conditions to introduce the triazole ring.
Acetylation: Finally, the acetylation of the triazole derivative yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or proteins. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs (Table 1) share the acetamide core but differ in substituents, influencing solubility, bioavailability, and target affinity.
Table 1: Structural and Physicochemical Comparison
Pharmacological Activities
While direct data for the target compound is unavailable, structurally related acetamide derivatives exhibit diverse pharmacological profiles:
- Analgesic Activity : N-Phenylacetamide sulphonamides (e.g., compound 35 in ) showed comparable efficacy to paracetamol, attributed to sulfonamide-mediated COX inhibition.
- Anti-inflammatory Activity: Triazole-linked acetamides (e.g., ) demonstrated reduced hypernociception in inflammatory pain models via TRPV1 modulation.
- Target Selectivity : Halogenated analogs (e.g., ) exhibited improved selectivity for pain receptors due to hydrophobic and electronic effects.
Biological Activity
N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.
- Chemical Name : this compound
- CAS Number : 159855-97-7
- Molecular Formula : C12H17N3O4S
- Molecular Weight : 271.33 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the triazole moiety is crucial as it has been shown to modulate cytochrome P450 enzymes, which play a significant role in drug metabolism and the pharmacokinetics of various compounds . Additionally, the sulfonamide group enhances solubility and bioavailability, contributing to its potential efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit antifungal properties by inhibiting fungal cytochrome P450 enzymes. For instance, studies on triazole fungicides have demonstrated their ability to affect the expression of mammalian CYP genes, suggesting a broader impact on metabolic processes .
Anticancer Activity
In vitro studies have shown that derivatives of triazole compounds can exhibit antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated significant activity against human cervix carcinoma (HeLa) cells with an IC50 value of 9.6 μM . This suggests that modifications to the triazole structure can enhance anticancer properties.
Case Studies
- Chagas Disease Treatment : A related series of compounds was evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. One compound showed submicromolar activity and high ligand efficiency, indicating potential for further development as a therapeutic agent .
- Metabolic Stability : Studies on related triazole compounds revealed enantioselective metabolism in rat hepatocytes, highlighting the importance of structural modifications in influencing metabolic pathways and potential toxicity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The triazole ring is essential for enhancing biological activity.
- The sulfonamide group contributes to improved solubility and interaction with target proteins.
- Variations in substituents on the phenyl ring can significantly alter potency and selectivity against different biological targets.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
